molecular formula C10H12N2O B11914002 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11914002
M. Wt: 176.21 g/mol
InChI Key: YQYWRSXLXCTFLU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound based on the 3,4-dihydroquinoxalin-2-one motif, which is recognized as a nitrogen-based privileged heterocyclic scaffold in medicinal chemistry . Privileged scaffolds are molecular frameworks known for their ability to interact with multiple biological targets, making them highly valuable in the design and discovery of new pharmacologically active compounds . The 3,4-dihydroquinoxalin-2-one core structure is a key intermediate for accessing various other pharmacophores and has been the subject of extensive synthetic studies employing asymmetric catalysis, organocatalysis, and other modern strategies . Quinoxalin-2(1H)-one derivatives, in general, have garnered significant interest in organic and materials chemistry due to their applicability in direct C–H functionalization reactions, a cost-effective method for diversifying the core structure, including through modern heterogeneous catalytic methods . In pharmaceutical research, quinoxaline derivatives are associated with a wide spectrum of biological activities. Compounds based on this scaffold have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, with some analogs progressing to clinical trials . Furthermore, this class of compounds has shown promise in the development of antiviral, antifungal, antibacterial, and anticancer agents . The specific substitution pattern of the 4,6-dimethyl derivative may influence its physicochemical properties and biological activity profile. This product is intended for research purposes, such as in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or for the exploration of new biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,6-dimethyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12(2)6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

YQYWRSXLXCTFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Alkylation Reactions

The nitrogen atoms in the dihydroquinoxaline core undergo alkylation under basic conditions. For example, reactions with phenacyl bromides in acetonitrile (reflux, 10 hours) using K₂CO₃ as a base yield substituted derivatives .

Example Reaction:
4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one reacts with 4-bromo phenacyl bromide to form 1-(2-(4-bromophenyl)-2-oxoethyl)-4,6-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (75% yield) .

Key Conditions:

  • Solvent: Acetonitrile

  • Base: K₂CO₃

  • Temperature: 90°C

Oxidation Reactions

The compound can be oxidized to fully aromatic quinoxalin-2(1H)-ones. In one study, vanadium(V) oxide (V₂O₅) in acetic acid at 80°C oxidized dihydroquinoxalines to quinoxalinones in ~67–68% yields . While this study used unsubstituted analogs, the methyl groups in 4,6-dimethyl derivatives are expected to stabilize the oxidized product due to electron-donating effects.

Mechanism:

  • V₂O₅ abstracts hydrogen from the dihydro ring.

  • Aromatization occurs via dehydrogenation .

Radical Addition Reactions

Radical trifluoromethylation and difluoroalkylation have been reported for quinoxalin-2(1H)-ones under oxidative conditions. For example:

  • CF₃ radicals (generated from CF₃SO₂Na and K₂S₂O₈) add to the C3 position of the heterocycle .

  • Styrene derivatives undergo three-component reactions with DMSO and H₂O₂, forming methylated quinoxalinones via a radical cascade .

Reaction Pathway:

  • K₂S₂O₈ generates CF₃ radicals.

  • Alkene addition produces an alkyl radical.

  • Radical addition to the quinoxalinone forms a nitrogen radical intermediate.

  • Oxidation yields the final product .

Reduction Reactions

Reduction of the dihydroquinoxaline ring is less common, but lithium aluminum hydride (LiAlH₄) has been used to reduce related compounds to tetrahydroquinoxalines. For instance:

  • 5-Methyl-3,4-dihydroquinoxalin-2(1H)-one was reduced to 5-methyl-1,2,3,4-tetrahydroquinoxaline (76% yield) using LiAlH₄ in THF .

Schiff Base Formation

The NH group in the dihydroquinoxaline core reacts with aldehydes to form Schiff bases. For example:

  • Quinoxalin-2(1H)-ones condensed with 4-hydroxy-3-methoxybenzaldehyde in ethanol (reflux, 6 hours) yielded Schiff bases with antimicrobial activity .

Conditions:

  • Solvent: Ethanol

  • Catalyst: None (thermal activation)

  • Yield: 60–85% .

Substitution Reactions

Electrophilic aromatic substitution (EAS) is hindered by the electron-donating methyl groups, but bromination or nitration may occur under harsh conditions. No direct data exists for 4,6-dimethyl derivatives, but analogous compounds undergo halogenation at the C5 position .

Table 2: Influence of Substituents on Reactivity

Substituent PositionEffect on ReactivityExample Reaction Outcome
4- and 6-MethylElectron-donating groups stabilize oxidized productsHigher yields in oxidation reactions
N-H groupEnables Schiff base formationAntimicrobial derivatives

Mechanistic Insights

  • Radical Pathways : Controlled experiments with TEMPO (a radical scavenger) confirmed free-radical intermediates in trifluoromethylation .

  • Base-Dependent Selectivity : Pyridine favors cyclization, while neutral conditions promote oxidation .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Substituents

Compound Name Substituents Target/Activity Key Findings Reference ID
4,6-Dimethyl derivative 4-CH₃, 6-CH₃ Under investigation Pending pharmacological data -
C4 N4-pyrrole, C6-COOH sGC activation ΔGest = –10.60 kcal/mol; binds Tyr2, Arg116/139
30d N4-nicotinoyl, C6/C7-diCOOH sGC activation Comparable activity to BAY 60-2770
2a 7-OCH₃, N4-quinazolinyl Tubulin inhibition (antitumor) GI50 = 4.6–9.6 nM
J46-37 N4-naphthylidene JNK3 inhibition IC50 = 0.12 µM; >100-fold selectivity over JNK1/2
PAWFEB 6-Cl, N1/N4-benzyl Structural analog (CSD database) Distinct crystal packing due to chloro substituent

Soluble Guanylyl Cyclase (sGC) Activation

  • Carboxylic Acid Derivatives: Mono- and di-carboxylic derivatives (e.g., C4, 30d) exhibit strong sGC activation via hydrogen bonding with residues Tyr2, Arg116, and Arg137. The di-carboxylic derivative 30d achieves maximum enzyme activity comparable to clinical candidate BAY 60-2770 .

Antitumor Activity

  • Tubulin Inhibitors : Derivatives like 2a and 13d (7-OCH₃, quinazolinyl) inhibit tubulin polymerization with GI50 values in low nM range, comparable to paclitaxel. 13d also exhibits improved aqueous solubility (4.2 µg/mL) vs. 2a (1.8 µg/mL), highlighting the role of substituents in pharmacokinetics .
  • 4,6-Dimethyl Derivative: Methyl groups may enhance metabolic stability but could reduce solubility.

Kinase Inhibition

  • JNK3 Selectivity : J46-37 (N4-naphthylidene) achieves JNK3 selectivity through hydrophobic interactions with Leu168 and Asp168. The 4,6-dimethyl derivative’s steric bulk may interfere with binding to JNK3’s ATP pocket .

Physicochemical Properties

Table 2: Property Comparison

Compound log P Solubility (µg/mL) Metabolic Stability Reference ID
4,6-Dimethyl ~2.5* Moderate (predicted) High (CH₃ groups) -
C4 1.8 Low Moderate
13d 3.1 4.2 High
J46-37 2.9 0.8 Moderate

*Predicted using fragment-based methods.

Structural Insights from Crystallography

  • BRD4 Inhibitors: Derivatives like BQ0 (methoxyphenylprop-2-enoyl) bind BRD4 via π-π stacking and hydrogen bonds. The 4,6-dimethyl derivative’s planar scaffold may permit similar interactions but requires structural confirmation .
  • CSD Database Analogs : Compounds like PAWFEB (6-Cl) exhibit distinct crystal packing due to halogen bonding, whereas methyl groups in 4,6-dimethyl may favor hydrophobic lattice interactions .

Biological Activity

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of o-phenylenediamine with suitable acetylenic or carbonyl compounds. The efficiency of these synthetic routes can significantly influence the yield and purity of the final product, which is crucial for subsequent biological evaluations .

1. Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on several enzymes:

  • Acetylcholinesterase (AChE) : Compounds related to this structure have shown potent inhibition against AChE, with IC50 values indicating strong interactions that may be beneficial in treating neurodegenerative diseases .
  • Monoamine Oxidases (MAOs) : The compound exhibits mixed inhibition on MAO-A and competitive inhibition on MAO-B, suggesting potential applications in mood disorders and neuroprotection .

2. Anticancer Activity

The quinoxaline derivatives have been evaluated for their anticancer properties. Notably, some derivatives demonstrate significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
30dHCT-1161.9
30dMCF-72.3
30dPC12>12.5

These results indicate that certain derivatives not only inhibit cancer cell proliferation but also show selectivity towards cancerous cells over normal cells .

The mechanisms underlying the biological activities of this compound involve:

  • Activation of Soluble Guanylate Cyclase (sGC) : Some derivatives have been identified as heme-independent activators of sGC, enhancing cGMP levels in cells. For instance, compound 30d increased the enzymatic activity of both wild-type and mutant sGC by approximately 4.4-fold and 4.8-fold, respectively .
  • Antioxidant Properties : The presence of certain functional groups in related quinoxaline compounds suggests potential antioxidant activity, which could contribute to their protective effects against oxidative stress in cellular environments .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Neuroprotective Effects : In vitro studies indicated that compounds derived from this compound could penetrate the blood-brain barrier (BBB) without acute toxicity at lower concentrations (up to 12.5 µM), making them promising candidates for neurodegenerative disease therapies .
  • Antitumor Efficacy : In vivo studies demonstrated that certain derivatives exhibited significant tumor growth inhibition in mouse models when administered at therapeutic doses .

Q & A

Q. What are the common synthetic routes for 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline derivatives with ketones or aldehydes. For example:

  • Route 1 : Reacting 4-methyl-1,2-phenylenediamine with ethyl acetoacetate under reflux in ethanol (24 h, 110°C) yields the dihydroquinoxalinone core .
  • Route 2 : Using LiAlH4 in THF followed by SOCl2 in CHCl3 for reduction and subsequent cyclization .
    Key factors include solvent choice (polar aprotic solvents enhance cyclization) and temperature control to avoid side reactions like over-oxidation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate impurities .
  • Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate solubility at elevated temperatures .
  • HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Classified as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes. Use fume hoods, nitrile gloves, and PPE .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Maintain safety data sheets (SDS) per EU-GHS/CLP regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Controlled Replicates : Reproduce methods from conflicting studies (e.g., varying solvent systems or catalysts) .
  • Analytical Validation : Use LC-MS to identify byproducts (e.g., over-oxidized quinoxalines) that reduce yield. Adjust reaction time or stoichiometry to suppress side reactions .

Q. What computational strategies are effective in designing analogs with improved bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in tuberculosis pathways). Focus on hydrogen bonding with the Y-S-R motif and hydrophobic pocket occupancy .
  • QSAR Modeling : Train models on existing bioactivity data (e.g., anti-tubercular IC50 values) to predict substituent effects at the 4- and 6-positions .

Q. How can researchers analyze and address contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Dynamic NMR : Resolve tautomeric equilibria by acquiring spectra at variable temperatures (e.g., 25°C to −40°C) .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to confirm assignments of carbonyl and methyl carbons .

Q. What experimental approaches optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC and identify products using HRMS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and assess purity changes .

Q. How can structure-activity relationships (SAR) guide the development of derivatives with enhanced enzyme inhibition?

Methodological Answer:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -Cl at position 6) to enhance binding to cytochrome P450 enzymes .
  • Ring Expansion : Replace the dihydroquinoxalinone core with a spiro-piperidine system to improve conformational rigidity and target selectivity .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Purity (%)Reference
1Ethanol, 110°C, 24h6592
2LiAlH4/THF → SOCl2/CHCl37895

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